1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
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Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves identifying the reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Safety And Hazards
This involves identifying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions or applications for the compound based on its properties and reactivity.
Please consult with a professional chemist or a reliable scientific database for more specific and detailed information. It’s also important to note that working with chemicals should always be done following appropriate safety guidelines and procedures.
properties
IUPAC Name |
1,6-dimethyl-4-[1-(4-methylthiadiazole-5-carbonyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-9-6-12(7-13(20)18(9)3)22-11-4-5-19(8-11)15(21)14-10(2)16-17-23-14/h6-7,11H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPTXHZXSKKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one |
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